4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a piperidine ring, a pyrimidine ring, and a benzonitrile group. Each of these components could contribute to the compound’s overall properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a reaction involving a β-dicarbonyl compound and guanidine . The piperidine ring could be synthesized through a variety of methods, including the cyclization of a suitable amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group, for example, is a three-membered ring, which introduces strain into the molecule. The piperidine and pyrimidine rings are six-membered and heterocyclic, containing nitrogen atoms .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the benzonitrile group could undergo nucleophilic aromatic substitution reactions, while the pyrimidine ring might be involved in various substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar nitrile group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
One stream of research focuses on the novel and efficient synthesis methods for pyrimidine derivatives, including compounds similar to the one . For example, a study outlined a three-component reaction leading to the formation of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles, showcasing the potential for creating complex pyrimidine structures through relatively simple chemical processes (Bararjanian et al., 2010). Additionally, the structural analysis, such as X-ray crystallography, confirms the self-assembly and H-bonding in these compounds, indicating their potential for forming stable molecular structures suitable for further chemical or pharmacological applications.
Biological Activities and Potential Therapeutic Applications
Another significant area of research explores the biological activities of pyrimidine derivatives and their potential therapeutic applications. For instance, compounds derived from pyrimidinones have shown remarkable activity against a range of cancer cell lines, suggesting their utility in antitumor therapy (Insuasty et al., 2013). This study highlights the potential of such compounds, including those structurally related to "4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile," in developing new anticancer agents.
Future Directions
Properties
IUPAC Name |
4-[[4-[(4-cyclopropyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c22-12-16-1-3-17(4-2-16)13-24-9-7-18(8-10-24)14-25-15-23-20(11-21(25)26)19-5-6-19/h1-4,11,15,18-19H,5-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHZXNJXSSJMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.